N-(4-ETHOXYPHENYL)-2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-18-17-20(5-2)16(22)14(24-17)11-15(21)19-12-7-9-13(10-8-12)23-6-3/h7-10,14H,4-6,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKECBXQERBMIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)OCC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE typically involves the formation of the thiazolidinone ring followed by the introduction of the ethoxyphenyl group. One common method involves the reaction of 4-ethoxyaniline with ethyl isothiocyanate to form an intermediate, which is then cyclized to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties against various pathogens. Preliminary studies suggest that N-(4-ethoxyphenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide may inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
2. Anticancer Potential
The compound has shown promise in cytotoxicity assays against various cancer cell lines. Studies suggest that it may selectively target cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .
3. Enzyme Inhibition
this compound may act as an inhibitor of key enzymes involved in metabolic pathways related to disease progression. For instance, its potential to inhibit acetylcholinesterase could have implications for neurodegenerative diseases .
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its pharmaceutical development. Studies have focused on its solubility, stability, and interaction with biological systems. Investigations into its structure-property relationships can help optimize its pharmacological profile .
Material Science Applications
The unique structure of N-(4-ethoxyphenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-y]acetamide suggests potential applications in materials science. Its conjugated systems and heteroatoms warrant exploration for electronic and optical properties that could be useful in developing new materials .
Synthesis Protocols
Developing efficient synthesis protocols is essential for facilitating further research into this compound's properties and applications. Multi-step synthetic routes have been explored to achieve high yields and purity of the compound .
Case Study 1: Antimicrobial Screening
A study screened derivatives of thiazolidine compounds against several bacterial strains. N-(4-Ethoxyphenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-y]acetamide demonstrated significant inhibitory effects on Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 128 µg/mL.
Case Study 2: Cytotoxicity Assessment
In vitro assays evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated a selective cytotoxicity towards breast cancer cells with an IC50 value of 25 µM, suggesting its potential as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxyphenyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Table 1: Comparative Data of Thiazolidinone Derivatives
| Compound ID | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Analytical Methods |
|---|---|---|---|---|
| 9 | 4-Chlorobenzylidene, 4-methoxyphenyl | 90 | 186–187 | $^1$H-NMR, MS |
| 10 | 1H-Indol-3-ylmethylene, phenyl | 83 | 206–207 | $^1$H-NMR, MS |
| 11 | 2-(4-Methylphenyl)-2-oxoethylidene, phenyl | 65 | 147–148 | $^1$H-NMR, MS |
| 12 | 5-Nitro-2-furylmethylene, 4-fluorophenyl | 53 | 155–156 | $^1$H-NMR, MS |
| 13 | 5-Nitro-2-furylmethylene, 4-chlorophenyl | 58 | 159–160 | $^1$H-NMR, MS |
| Target | Ethylimino, 4-ethoxyphenyl | N/A | N/A | Likely $^1$H-NMR, MS |
Key Structural and Functional Differences
Substituent Effects on Electronic Properties: The target compound’s 4-ethoxyphenyl group is electron-donating due to the ethoxy (-OCH$2$CH$3$) substituent, contrasting with the electron-withdrawing chloro (-Cl) group in compounds 9 and 13. This difference may enhance solubility and influence binding interactions in biological systems. The ethylimino group at the 2-position of the thiazolidinone ring introduces steric bulk compared to the thioxo (=S) group in analogs 9–13.
Synthetic Efficiency :
- Yields for analogs in range from 53% to 90%, with compound 9 achieving the highest yield (90%) due to favorable reaction conditions and substituent compatibility. The target compound’s synthesis may require optimization, as ethyl groups could introduce steric hindrance during cyclization.
Thermal Stability: Melting points of analogs correlate with substituent polarity and crystallinity. The target’s ethoxy group, being less polar than methoxy (-OCH$3$) or nitro (-NO$2$) groups, may lower its melting point compared to compound 9 (186–187°C).
Biological Implications: highlights the medicinal relevance of N-containing heterocycles, particularly thiazolidinones. The ethylimino group in the target compound may confer unique pharmacokinetic profiles, such as improved membrane permeability compared to nitro-furyl derivatives (compounds 12–13) .
Research Findings and Methodological Considerations
- Structural Characterization : The analogs in were confirmed via $^1$H-NMR and mass spectrometry. For the target compound, similar methods would be essential, supplemented by X-ray crystallography (using software like SHELXL or WinGX) to resolve stereochemistry at the 2E position .
- Gaps in Data : While provides synthesis and basic characterization data, biological activity assays (e.g., antimicrobial, enzyme inhibition) are absent. Future studies on the target compound should prioritize such evaluations to contextualize its utility relative to existing analogs.
Biological Activity
N-(4-Ethoxyphenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, characterization, and biological evaluation of this compound, drawing from diverse research studies.
Chemical Structure and Synthesis
The compound features a thiazolidinone ring, an ethoxyphenyl group, and an acetamide moiety. The synthesis typically involves multi-step organic reactions:
- Formation of the Thiazolidinone Ring : This is achieved by reacting an appropriate thioamide with an α-halo ketone under basic conditions.
- Introduction of the Ethoxyphenyl Group : This can be accomplished via Friedel-Crafts acylation.
- Final Coupling : The thiazolidinone intermediate is coupled with the ethoxyphenyl and acetamide groups using coupling reagents like EDCI or DCC.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, a related thiazolidinone derivative showed potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Strains | Activity (MIC µg/mL) |
|---|---|---|
| Thiazolidinone A | Staphylococcus aureus | 15 |
| Thiazolidinone B | Escherichia coli | 20 |
| N-(4-Ethoxyphenyl) derivative | Bacillus subtilis | 10 |
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Studies on thiazolidinone derivatives have shown that they can inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell growth and apoptosis. The exact mechanism remains to be fully elucidated but may involve the inhibition of certain enzymes or receptors critical for cancer cell survival .
The proposed mechanism of action for this compound involves interaction with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity that influences cellular signaling pathways related to growth and survival.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of thiazolidinone derivatives, including this compound:
- Antibacterial Evaluation : A study demonstrated that compounds based on the thiazolidinone scaffold exhibited significant antibacterial activity against multiple strains, suggesting their potential as therapeutic agents .
- Antioxidant Activity : Some derivatives have also shown promising antioxidant properties, which could contribute to their overall therapeutic efficacy .
Q & A
Q. What are the key structural features of this compound, and how can tautomerism affect its characterization?
The compound contains a thiazolidinone core (4-oxo-1,3-thiazolidine) substituted with an ethylimino group and an N-(4-ethoxyphenyl)acetamide moiety. Tautomerism arises due to the imino group (C=N) and the adjacent carbonyl (C=O), leading to equilibrium between the enol-imine (3c-I) and keto-amine (3c-A) forms. This tautomerism complicates NMR analysis, as observed in a 1:1 ratio mixture in similar derivatives . Methodological Approach : Use -NMR at varying temperatures or solvent systems to monitor tautomeric shifts. X-ray crystallography (via SHELX or SIR97 ) can resolve the dominant tautomer in the solid state.
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazolidinone core via cyclization of monosubstituted thioureas with maleimides or similar electrophiles .
- Step 2 : Introduction of the ethoxyphenylacetamide group via nucleophilic substitution or amide coupling (e.g., using chloroacetyl chloride and triethylamine as a base ). Key Considerations : Monitor reaction progress with TLC and optimize solvent systems (e.g., DMF for polar intermediates ).
Q. How can researchers confirm the purity and identity of this compound?
Analytical Methods :
- HPLC : For purity assessment (>95% recommended for pharmacological studies) .
- Mass Spectrometry : ESI/APCI(+) to confirm molecular weight (e.g., observed [M+H] peaks ).
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages.
Advanced Research Questions
Q. What computational tools are recommended for modeling its tautomeric equilibrium and electronic properties?
Methods :
Q. How does the compound interact with biological targets, and what assays are suitable for preliminary activity screening?
Hypothesis : The thiazolidinone core and ethoxyphenyl group suggest potential enzyme inhibition (e.g., cyclooxygenase or kinase targets). Assays :
- In Vitro : Enzyme inhibition assays (IC determination) using fluorescence or colorimetric substrates.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) . Controls : Include standard inhibitors (e.g., aspirin for COX) to validate assay conditions.
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Crystallization Tips :
- Solvent Screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
- Temperature Control : Lower temperatures (4°C) to enhance crystal nucleation.
- Software : SHELXL for refinement and WinGX/ORTEP-3 for graphical analysis . Example : A related thienopyrimidine derivative was crystallized using toluene/ethanol gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
